molecular formula C21H25N3O5 B2564348 1-(2,3-Dimethoxyphenyl)-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea CAS No. 1207034-96-5

1-(2,3-Dimethoxyphenyl)-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea

Cat. No.: B2564348
CAS No.: 1207034-96-5
M. Wt: 399.447
InChI Key: NCYYYPDGNORIDD-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea is a chemical research compound designed for use in laboratory settings. Its molecular structure incorporates a urea bridge linking two distinct aromatic systems: a 2,3-dimethoxyphenyl group and a 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl group . The presence of the 2-oxopiperidine (2-piperidinone) moiety is a notable structural feature observed in intermediates and impurities associated with pharmaceutical compounds such as Apixaban, suggesting potential applications in medicinal chemistry research and drug development processes . This specific architecture makes it a compound of interest for researchers investigating structure-activity relationships, signal transduction pathways, and enzyme inhibition. It is intended solely for in vitro analysis and scientific research.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-27-17-8-6-7-15(20(17)29-3)23-21(26)22-14-10-11-16(18(13-14)28-2)24-12-5-4-9-19(24)25/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYYYPDGNORIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea typically involves the reaction of 2,3-dimethoxyaniline with 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield corresponding aldehydes or acids, while reduction of the urea moiety may yield primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diaryl ureas are a well-studied class of compounds with diverse biological activities. Below, we compare the target compound with four analogues from the literature, focusing on structural variations, physicochemical properties, and inferred biological implications.

Structural and Physicochemical Comparison

Compound Name & Source Key Substituents Molecular Formula Molecular Weight (g/mol) H-Bond Donors/Acceptors
Target Compound 2,3-Dimethoxyphenyl; 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl Not explicitly provided ~400–450 (estimated) 2 donors, 5 acceptors*
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridinylmethyl)thio]phenyl}urea (7n) 4-Cl-3-CF₃-phenyl; pyridine-thio-phenyl Not provided Not provided 2 donors, 5 acceptors
(4aR)-1-[2,3-Difluoro-4-iodophenyl]methyl-N-[2-(2,3-dimethoxyphenyl)-4-CF₃-phenyl]carboxamide 2,3-Difluoro-4-iodophenyl; 2,3-dimethoxyphenyl; CF₃ C₂₈H₂₃F₅IN₃O₄ ~750 (estimated) 1 donor, 6 acceptors
1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 2,4-Dimethylphenyl; benzodiazepin-3-yl C₂₅H₂₄N₄O₂ 412.49 2 donors, 3 acceptors
1-(Cyclopentylmethyl)-1-[3-methoxy-4-(morpholinylethoxy)phenyl]-3-[3-(5-methylimidazolyl)propyl]urea Cyclopentylmethyl; morpholinylethoxy; 5-methylimidazolylpropyl C₂₈H₄₀N₆O₄ ~548 (estimated) 2 donors, 8 acceptors

*Estimated based on structural features.

Key Observations:

However, the latter incorporates halogen substituents (F, I) and a trifluoromethyl group, which enhance hydrophobic interactions and metabolic stability . Compound 7n replaces the oxopiperidin with a pyridine-thio group, likely altering solubility and target specificity. The trifluoromethyl and chloro groups may improve membrane permeability compared to the target’s methoxy substituents. The benzodiazepine-containing urea diverges significantly, replacing one aryl group with a heterocyclic ring.

Physicochemical Properties :

  • The target compound’s oxopiperidin moiety introduces a polar lactam ring, enhancing hydrogen-bond acceptor capacity (5 acceptors vs. 3 in ). This may improve aqueous solubility compared to purely aromatic analogues.
  • The morpholine and imidazole groups in contribute to high H-bond acceptor count (8), suggesting strong polar interactions with biological targets, such as enzymes requiring coordination with metal ions or charged residues.

Molecular Weight and Drug-Likeness :

  • The target compound’s estimated molecular weight (~400–450) aligns with Lipinski’s rule of five, favoring oral bioavailability. In contrast, the carboxamide in (MW ~750) and the cyclopentylmethyl derivative in (MW ~548) may face challenges in absorption or distribution.

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

  • Two methoxy groups on the phenyl rings.
  • A urea linkage that may influence its interaction with biological targets.
  • An oxopiperidine moiety that could enhance its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the urea bond and the introduction of the oxopiperidine structure. Details regarding specific synthetic pathways can be found in recent literature, highlighting various methodologies that optimize yield and purity.

Anticancer Activity

Research indicates that derivatives of urea compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the urea scaffold can enhance cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-724.74
1-(3-Methoxyphenyl)-3-[4-Methoxyphenyl]ureaHCT-1165.12

The above table illustrates that similar compounds show promising results in inhibiting cancer cell proliferation, suggesting a potential avenue for developing new anticancer therapies.

Anti-inflammatory Activity

In addition to anticancer properties, urea derivatives have been evaluated for anti-inflammatory effects. A study demonstrated that compounds with similar structural motifs exhibited significant inhibition of inflammatory markers.

CompoundDose (mg/kg)% InhibitionReference
Urea Derivative A20068.7%
Urea Derivative B20065.0%

These findings indicate that such compounds could serve as effective anti-inflammatory agents, potentially leading to new treatments for inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. The urea moiety is known to facilitate binding to target proteins, potentially modulating their activity.

Case Studies

Several case studies have explored the pharmacological effects of similar compounds:

  • Case Study on Anticancer Efficacy :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : The compound demonstrated a significant reduction in cell viability at concentrations comparable to established chemotherapeutics.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To assess the inhibition of pro-inflammatory cytokines in vitro.
    • Findings : The compound effectively decreased levels of TNF-alpha and IL-6, indicating a robust anti-inflammatory profile.

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